Pirimiphos-ethyl O-analog

Descripción general

Descripción

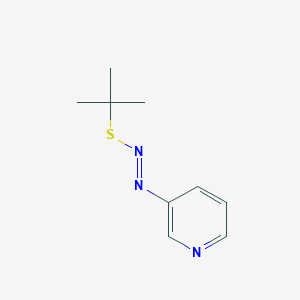

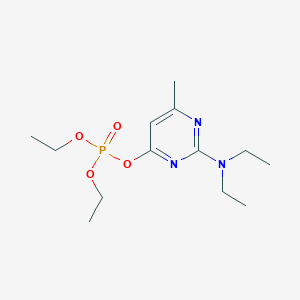

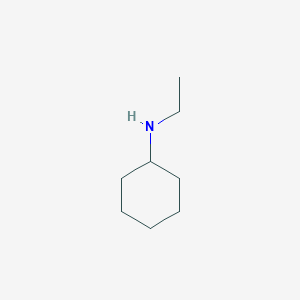

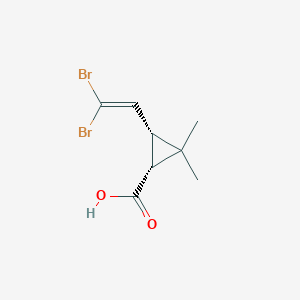

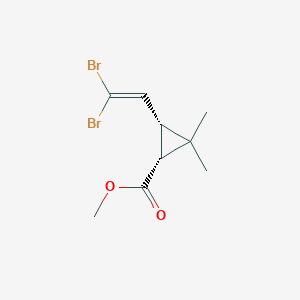

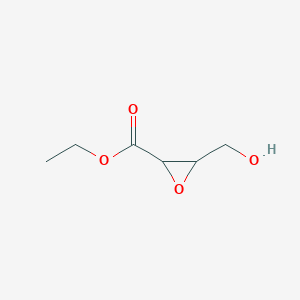

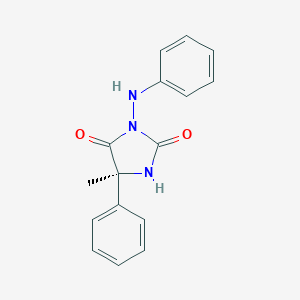

Pirimiphos-ethyl O-analog is a chemical compound . It is also known as English this compound . Its molecular formula is C13H24N3O4P .

Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), phosphorus (P), and sulfur (S) . The molecular weight is 333.387 Da .Physical And Chemical Properties Analysis

This compound is a straw-colored liquid . Its density is 1.14 at 20°C, and its refractive index is 1.520 at 25°C . The vapor pressure at 25°C is 2.9´10-4 mm Hg .Safety and Hazards

As with other organophosphorus pesticides, Pirimiphos-ethyl O-analog can be absorbed by the skin, as well as by the respiratory and gastrointestinal tracts. It acts as a cholinesterase inhibitor, affecting the nervous system . In the event of a fire, containers may explode, and heat may cause decomposition and evolution of highly toxic fumes of phosphorus oxides, nitrogen oxides, and sulfur oxides .

Mecanismo De Acción

Target of Action

Pirimiphos-ethyl O-analog primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. By inhibiting AChE, the compound disrupts normal nerve function .

Mode of Action

The compound acts as a cholinesterase inhibitor . It binds to AChE, preventing the enzyme from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapses, causing overstimulation of the nerves. The result is a broad-spectrum of contact and respiratory action .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which is responsible for transmitting signals in the nervous system. The accumulation of acetylcholine in the synapses due to AChE inhibition leads to continuous stimulation of the nerves, disrupting normal nerve function .

Result of Action

The primary molecular effect of this compound is the inhibition of AChE, leading to an overstimulation of the nerves. This can result in a range of symptoms, from tremors and convulsions to respiratory failure, depending on the level of exposure . At the cellular level, the compound’s action can lead to disruptions in normal cell signaling and function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its mobility in the environment can affect its distribution and therefore its potential impact on non-target organisms . Additionally, factors such as temperature, pH, and presence of other chemicals can influence the compound’s stability and activity .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of [2-(diethylamino)-6-methylpyrimidin-4-yl] diethyl phosphate are not fully elucidated yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

The cellular effects of [2-(diethylamino)-6-methylpyrimidin-4-yl] diethyl phosphate are diverse and depend on the specific cell type and cellular context. This compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

The metabolic pathways that [2-(diethylamino)-6-methylpyrimidin-4-yl] diethyl phosphate is involved in are not well-characterized. It is likely that this compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound interacts with various transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of [2-(diethylamino)-6-methylpyrimidin-4-yl] diethyl phosphate is not well-characterized. It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

[2-(diethylamino)-6-methylpyrimidin-4-yl] diethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N3O4P/c1-6-16(7-2)13-14-11(5)10-12(15-13)20-21(17,18-8-3)19-9-4/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPIMFPJZBRGMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=CC(=N1)OP(=O)(OCC)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042298 | |

| Record name | Pirimiphos-ethyl O-analog | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36378-61-7 | |

| Record name | Pirimiphos-ethyl o-analog | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036378617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirimiphos-ethyl O-analog | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIRIMIPHOS-ETHYL O-ANALOG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7EI95045G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Benzenediol, 4-fluoro-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]-(9CI)](/img/structure/B164969.png)

![Pyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B164971.png)